An In-depth Technical Guide to Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate (CAS: 405921-41-7)
An In-depth Technical Guide to Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate (CAS: 405921-41-7)
Introduction
Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate, a heterocyclic compound bearing the CAS number 405921-41-7, represents a cornerstone building block in modern medicinal chemistry.[1] The thiazole moiety, a five-membered aromatic ring containing both sulfur and nitrogen, is a privileged scaffold found in a multitude of pharmacologically active agents. This guide provides a comprehensive technical overview of this specific thiazole derivative, elucidating its chemical properties, synthesis, and critical applications, particularly its role as a key intermediate in the synthesis of pharmaceutical compounds like Febuxostat.[2][3] The structural features of this molecule offer a versatile platform for synthetic transformations, making it a compound of high interest for drug discovery and development programs.[4]
Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical entity is paramount for its effective use in synthesis and research. Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate is characterized by the following properties.
| Property | Value | Reference(s) |
| CAS Number | 405921-41-7 | [1] |
| IUPAC Name | Ethyl 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetate | [1] |
| Molecular Formula | C₉H₁₃NO₂S | [1] |
| Molecular Weight | 199.27 g/mol | |
| Synonyms | 2-(2,4-Dimethylthiazol-5-yl)acetic acid ethyl ester | [1] |
Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most established and efficient route for constructing the 2,4-dimethylthiazole ring system is the Hantzsch thiazole synthesis.[5] This classic condensation reaction involves the reaction of an α-haloketone with a thioamide.[5] In the context of related thiazole synthesis, ethyl 2-chloroacetoacetate serves as the α-haloketone, while thioacetamide provides the sulfur and nitrogen atoms necessary for the formation of the heterocyclic ring.[5][6]
2.1. Reaction Mechanism
The Hantzsch synthesis proceeds through a well-understood, three-step mechanism:
-
S-Alkylation: The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-haloketone. This results in the formation of an S-alkylated intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the ketone's carbonyl carbon in an intramolecular fashion to form a five-membered ring.
-
Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate, which leads to the formation of the stable, aromatic thiazole ring.[5]
2.2. General Experimental Protocol
The following protocol is a representative procedure adapted from established methods for Hantzsch thiazole synthesis.[5] It is crucial for researchers to conduct their own risk assessment and optimization based on their specific laboratory conditions.
Materials:
-
Thioacetamide (Suspected carcinogen, handle with caution)[5][7]
-
An appropriate α-halo carbonyl precursor
-
Absolute Ethanol
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.
-
Reagent Addition: Add the α-halo carbonyl compound (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][12]
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture until effervescence ceases.[5]
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the product from the remaining aqueous residue using ethyl acetate (e.g., 3 x 20 mL). Combine the organic layers.[5]
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient.[5][13]
2.3. Synthesis Workflow Diagram
Caption: Hantzsch Thiazole Synthesis Workflow.
Applications in Drug Discovery & Development
The thiazole nucleus is a prevalent feature in many biologically active compounds, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[5] Derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4][14][15]
3.1. Key Intermediate for Febuxostat
A primary application of Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate and its structural analogs is in the synthesis of Febuxostat . Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, the enzyme responsible for producing uric acid. It is a first-line therapy for managing hyperuricemia and gout.[2]
The synthesis of Febuxostat involves multiple steps where the core thiazole structure, provided by intermediates like the topic compound, is further elaborated. For instance, related intermediates such as ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate are subjected to formylation and other modifications to build the final, complex structure of the active pharmaceutical ingredient (API).[3][12][16] The purity and quality of this intermediate are critical to ensuring high yield and minimizing side products in the final API manufacturing process.[2]
3.2. Role in Medicinal Chemistry
The thiazole ring serves as a versatile scaffold for several reasons:
-
Bioisosteric Replacement: It can act as a bioisostere for other aromatic rings like phenyl or pyridine, allowing chemists to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic properties.
-
Diverse Biological Targets: Thiazole-containing compounds have been investigated as inhibitors for a range of enzymes and receptors. For example, some thiazolidinone derivatives show promise as anticancer agents by inhibiting targets like VEGFR-2 or EGFR.[14][15] Other studies have explored thiazole derivatives as potential agents against Mycobacterium tuberculosis.[17]
-
Synthetic Accessibility: As demonstrated by the Hantzsch synthesis, the thiazole core can be readily synthesized and substituted, enabling the creation of large libraries of compounds for screening and lead optimization.[5]
3.3. Logical Pathway to API Synthesis
Caption: From Building Block to Active Pharmaceutical Ingredient.
Analytical Characterization
The identity, purity, and quality of Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate are confirmed using standard analytical chemistry techniques.
-
Thin Layer Chromatography (TLC): Utilized for rapid monitoring of reaction progress, often with a mobile phase like petroleum ether and ethyl acetate.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure by providing detailed information about the chemical environment of hydrogen and carbon atoms.[17][18]
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.[13][17]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, ensuring it meets the stringent requirements for pharmaceutical intermediates.[16][18]
Safety and Handling
As a chemical intermediate, Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not widely public, guidelines can be inferred from its reactants and common laboratory solvents like ethyl acetate.[19]
-
General Precautions: Use only in a well-ventilated area or chemical fume hood.[8][9] Avoid breathing dust, fumes, or vapors.[8][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[8][9][10]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources, as solvents like ethanol and ethyl acetate are highly flammable.[8][11] Use explosion-proof electrical equipment.[8]
-
Handling Reactants: Thioacetamide is a suspected carcinogen and should be handled with extreme caution using appropriate engineering controls and PPE.[5][7]
-
First Aid: In case of contact with eyes, rinse thoroughly with plenty of water for at least 15 minutes.[8][10] In case of skin contact, wash off immediately with soap and plenty of water.[8]
Conclusion
Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate (CAS 405921-41-7) is more than just a chemical compound; it is a vital enabler in the field of pharmaceutical synthesis. Its straightforward preparation via the robust Hantzsch thiazole synthesis, combined with the proven pharmacological importance of the thiazole scaffold, cements its status as a high-value intermediate. Its integral role in the production of Febuxostat highlights its direct impact on modern medicine. For researchers and drug development professionals, a thorough understanding of this building block's synthesis, properties, and potential opens avenues for the innovation of novel therapeutics.
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